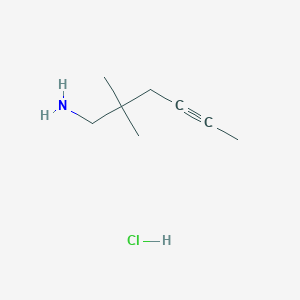![molecular formula C13H19ClFN B1484959 4-[(3-Fluorophenyl)methyl]azepane hydrochloride CAS No. 2097989-88-1](/img/structure/B1484959.png)
4-[(3-Fluorophenyl)methyl]azepane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Fluorophenyl)methyl]azepane hydrochloride (also known as 4-FMA HCl) is a synthetic stimulant of the phenethylamine class. It is a derivative of amphetamine and is closely related to the cathinone class of drugs. It has been used in scientific research due to its ability to activate the trace amine-associated receptor 5 (TAAR5) and the dopamine transporter (DAT). 4-FMA HCl has been studied to determine its effects on the central nervous system (CNS) and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Protein Kinase B Inhibitors
Novel azepane derivatives, including compounds structurally related to 4-[(3-Fluorophenyl)methyl]azepane hydrochloride, have been explored for their inhibitory activity against Protein Kinase B (PKB-alpha) and Protein Kinase A (PKA). These studies involve structural optimization based on molecular modeling and synthesis of various compounds showing promising activity and plasma stability, highlighting the potential application of such derivatives in drug development (Breitenlechner et al., 2004).
Neurokinin-1 Receptor Antagonists
Research has identified azepane derivatives as potent, orally active antagonists of the human Neurokinin-1 (h-NK1) receptor, with significant solubility in water and efficacy in pre-clinical tests related to emesis and depression. This suggests a potential application in treating conditions related to NK1 receptor activity (Harrison et al., 2001).
Solvatochromism and Linear Solvation Energy Relationship
Studies on azo dyes functionalized with azepane and other groups have been conducted to understand their solvatochromic behavior and linear solvation energy relationships. These findings can contribute to the development of new materials with specific optical properties, useful in various scientific and industrial applications (Hofmann et al., 2008).
Synthesis and Ligand Properties
Research on the synthesis of specific radiolabeled ligands involving azepane derivatives highlights their potential utility in studying NMDA receptor antagonists. Such studies are critical in understanding receptor function and developing targeted therapies (Moe et al., 1998).
Hydrogen-Bond Basicity
Investigations into the hydrogen-bond basicity of secondary amines, including azepanes, contribute to a deeper understanding of their chemical interactions. This knowledge is valuable in the design of compounds for specific chemical and pharmaceutical applications (Graton et al., 2001).
Propiedades
IUPAC Name |
4-[(3-fluorophenyl)methyl]azepane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN.ClH/c14-13-5-1-3-12(10-13)9-11-4-2-7-15-8-6-11;/h1,3,5,10-11,15H,2,4,6-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTSINBPTCJYMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)CC2=CC(=CC=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Fluorophenyl)methyl]azepane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484876.png)
![methyl({3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1484877.png)

![3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1484879.png)



![Methyl[2-methyl-2-(oxan-4-yl)propyl]amine hydrochloride](/img/structure/B1484884.png)





